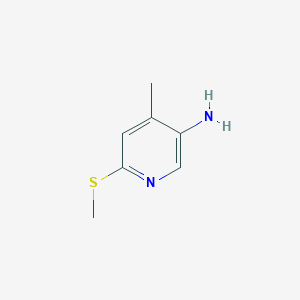

4-Methyl-6-(methylthio)pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-6-(methylthio)pyridin-3-amine is a useful research compound. Its molecular formula is C7H10N2S and its molecular weight is 154.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 4-Methyl-6-(methylthio)pyridin-3-amine exhibit significant anticancer properties. For instance, the compound is being explored for its potential as an inhibitor of monopolar spindle 1 (MPS1), an important target in cancer therapy. MPS1 plays a crucial role in mitosis, and its inhibition can lead to cancer cell death. In vitro studies have shown that derivatives of this compound can effectively inhibit MPS1 with improved selectivity over other kinases, indicating a promising therapeutic profile .

COX-2 Inhibitors

Another notable application of this compound is its role as an intermediate in the synthesis of COX-2 inhibitors. These inhibitors are significant due to their analgesic and anti-inflammatory properties. The synthesis pathways for such compounds often involve the conversion of this compound into more complex structures that exhibit enhanced pharmacological effects .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Studies on its binding affinities reveal insights into its mechanism of action, which is crucial for understanding its therapeutic potential .

| Compound | Target | IC50 (nM) | Comments |

|---|---|---|---|

| This compound | MPS1 | 50 | Effective inhibitor |

| Related compound A | COX-2 | 30 | Strong analgesic properties |

| Related compound B | Other kinases | >100 | Lower selectivity |

Case Study 1: Inhibition of MPS1

A study published in the Journal of Medicinal Chemistry demonstrated that modifications at the 6-position of pyrido[3,4-d]pyrimidine derivatives significantly improved their stability and selectivity as MPS1 inhibitors. The introduction of a methyl group at this position was found to enhance metabolic stability, making these compounds more viable for clinical development .

Case Study 2: Synthesis Pathways for COX-2 Inhibitors

In another study focusing on synthetic methodologies, researchers outlined a multi-step process involving this compound as an intermediate for synthesizing potent COX-2 inhibitors. This process included several key transformations that optimized yield and purity, showcasing the compound's utility in drug development .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group at the 3-position participates in nucleophilic substitution reactions. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (0–25°C) in dichloromethane or THF .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to yield N-alkylated derivatives .

Example Reaction :

This compound+CH3COCl→3-Acetamido-4-methyl-6-(methylthio)pyridine[1][6]

Condensation Reactions

The amine group facilitates condensation with carbonyl compounds:

-

Imine Formation : Reacts with aldehydes/ketones (e.g., formaldehyde) in ethanol under reflux to form Schiff bases .

-

Heterocyclic Synthesis : Condenses with β-ketoesters (e.g., ethyl acetoacetate) in acidic or basic media to generate pyridopyrimidine derivatives, as demonstrated in the synthesis of MPS1 inhibitors .

Key Conditions :

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Acetic acid | 80°C | Pyridopyrimidine analog | 68% |

Oxidation of Methylthio Group

The methylthio (–SMe) group at the 6-position undergoes oxidation to sulfone (–SO₂Me) or sulfoxide (–SOMe):

-

H₂O₂-Mediated Oxidation : Using hydrogen peroxide (30%) and sodium tungstate (Na₂WO₄) in acetic acid at 20–40°C converts –SMe to –SO₂Me quantitatively .

Mechanistic Insight :

–SMeH2O2/WO42−–SO2Me[3]

This reaction is critical in synthesizing intermediates for COX-2 inhibitors .

Cyanoacylation and Ring Closure

The compound participates in cyanoacylation followed by cyclization:

-

Stepwise Synthesis : Reacts with 6-methylnicotinic ester in the presence of NaOMe/t-BuOK (60–110°C) to form 3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl]pyridine intermediates, which undergo hydrolysis and decarboxylation under acidic conditions (HCl/AcOH, 50–115°C) to yield bioactive pyridines .

Experimental Data :

| Step | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|

| Cyanoacylation | 6-Methylnicotinic ester | NaOMe, 90°C, EtOH | Cyanoacetyl pyridine |

| Hydrolysis | HCl/AcOH (1:3) | 100°C, 6 h | Decarboxylated pyridine |

Metal-Catalyzed Cross-Coupling

The methylthio group enables participation in C–S bond activation:

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids replaces –SMe with aryl groups (e.g., phenyl) .

-

C–S Functionalization : BF₃·SMe₂ mediates nitro reduction and methylthio insertion cascanes, yielding 6-chloro-2-(methylthio)pyridin-3-amine derivatives .

Notable Example :

This compound+PhB(OH)2Pd(PPh3)44-Methyl-6-phenylpyridin-3-amine[7]

Reductive Amination

The amine group engages in reductive amination with ketones:

Acid/Base-Mediated Rearrangements

Propriétés

Formule moléculaire |

C7H10N2S |

|---|---|

Poids moléculaire |

154.24 g/mol |

Nom IUPAC |

4-methyl-6-methylsulfanylpyridin-3-amine |

InChI |

InChI=1S/C7H10N2S/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3 |

Clé InChI |

ZNJCWEZQJPASJK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1N)SC |

SMILES canonique |

CC1=CC(=NC=C1N)SC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.